1,5-Diisocyanatopentane

Descripción general

Descripción

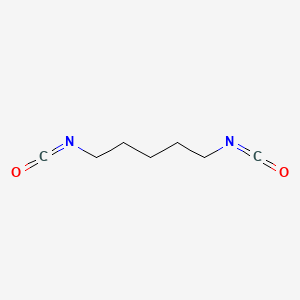

1,5-Diisocyanatopentane, also known as pentamethylene diisocyanate, is an organic compound with the molecular formula C7H10N2O2. It is a diisocyanate, meaning it contains two isocyanate groups (-N=C=O) attached to a pentane backbone. This compound is primarily used in the production of polyurethanes, which are essential materials in various industrial applications due to their versatility and durability .

Métodos De Preparación

1,5-Diisocyanatopentane can be synthesized through several methods. One common synthetic route involves the reaction of 1,5-pentanediamine with phosgene (carbonyl chloride) under controlled conditions. The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion of the diamine to the diisocyanate . Industrial production methods often involve continuous processes to maintain consistent quality and yield.

Análisis De Reacciones Químicas

1,5-Diisocyanatopentane undergoes various chemical reactions, primarily involving its isocyanate groups. Some of the key reactions include:

Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water. These reactions form urethanes, ureas, and carbamic acids, respectively.

Polymerization: this compound can polymerize with polyols to form polyurethanes, which are widely used in foams, coatings, adhesives, and elastomers.

Substitution Reactions: The isocyanate groups can also undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include alcohols, amines, and water, with reaction conditions typically involving moderate temperatures and the presence of catalysts to enhance reaction rates. The major products formed from these reactions are polyurethanes, ureas, and carbamic acids.

Aplicaciones Científicas De Investigación

Chemistry: Polyurethane Production

PDI serves as a crucial building block for synthesizing polyurethanes, which are widely utilized in coatings, adhesives, and sealants due to their durability and flexibility. The isocyanate groups of PDI readily react with polyols to form long polymer chains that exhibit desirable mechanical properties .

Table 1: Comparison of Diisocyanates in Polyurethane Production

| Compound | Type | Common Applications |

|---|---|---|

| 1,5-Diisocyanatopentane (PDI) | Aliphatic | Coatings, adhesives, sealants |

| 1,6-Hexamethylene diisocyanate (HDI) | Aliphatic | Automotive coatings |

| Toluene diisocyanate (TDI) | Aromatic | Flexible foams |

| Methylenediphenyl diisocyanate (MDI) | Aromatic | Rigid foams |

Biological Applications

In biological research, PDI is utilized to develop biocompatible materials for medical devices and tissue engineering. Polyurethanes derived from PDI are particularly valuable for manufacturing medical implants and wound dressings due to their compatibility with biological tissues.

Medical Applications

The medical field extensively employs polyurethanes produced from PDI for drug delivery systems and other biomedical applications. Their properties can be tailored to enhance drug release profiles and improve patient outcomes .

Case Study: Polyurethane in Wound Dressings

A study demonstrated that polyurethane films made from PDI showed excellent moisture vapor transmission rates while maintaining a moist environment conducive to healing. These properties make them suitable for advanced wound care applications .

Industrial Applications

PDI is widely used in various industrial sectors, including automotive, construction, and textiles. Its ability to form durable and flexible materials makes it ideal for producing components that require high-performance characteristics under diverse environmental conditions .

Mecanismo De Acción

The primary mechanism by which 1,5-Diisocyanatopentane exerts its effects is through the reactivity of its isocyanate groups. These groups can form strong covalent bonds with compounds containing active hydrogen atoms, leading to the formation of urethane and urea linkages. This reactivity is harnessed in the production of polyurethanes, where the isocyanate groups react with polyols to form long polymer chains. The molecular targets and pathways involved in these reactions are primarily the hydroxyl and amine groups of the polyols and amines, respectively .

Comparación Con Compuestos Similares

1,5-Diisocyanatopentane can be compared with other diisocyanates, such as:

1,6-Hexamethylene diisocyanate (HDI): Similar to this compound, HDI is used in the production of polyurethanes. HDI has a longer carbon chain, which can affect the properties of the resulting polymers.

Toluene diisocyanate (TDI): TDI is another commonly used diisocyanate in polyurethane production. It has an aromatic ring, which imparts different mechanical and chemical properties to the polyurethanes compared to those derived from aliphatic diisocyanates like this compound.

Methylenediphenyl diisocyanate (MDI): MDI is widely used in rigid polyurethane foams.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of diisocyanates in industrial chemistry.

Actividad Biológica

1,5-Diisocyanatopentane (DIP) is a chemical compound with the formula CHNO. It is primarily utilized in the production of polyurethanes and other polymeric materials. This compound exhibits notable biological activities, which have implications for its use in various industrial applications and potential health impacts.

- Molecular Weight : 150.17 g/mol

- Structure : Contains two isocyanate groups (-N=C=O) attached to a pentane backbone.

- CAS Number : 111-20-6

Toxicological Profile

This compound has been studied for its toxicological effects, particularly due to its isocyanate functional groups, which are known to be reactive and can lead to various biological responses. The compound is classified as a respiratory irritant and can cause skin sensitization. Chronic exposure may lead to more severe health issues, including respiratory diseases.

The biological activity of DIP is primarily attributed to its ability to react with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to:

- Protein Modification : DIP can modify amino acid residues in proteins, potentially altering their function and leading to cellular stress responses.

- Inflammatory Response : Exposure to isocyanates like DIP has been shown to trigger inflammatory pathways, contributing to conditions such as asthma and other respiratory disorders.

Case Studies

- Respiratory Effects : A study indicated that exposure to this compound resulted in increased airway hyperresponsiveness in animal models, suggesting a potential mechanism for asthma exacerbation .

- Skin Sensitization : In vitro studies demonstrated that DIP could induce skin sensitization reactions in human cell lines, highlighting its potential as an allergen .

- Cytotoxicity : Research has shown that DIP exhibits cytotoxic effects on various cell types, with IC50 values indicating significant toxicity at low concentrations .

Data Table: Biological Activity Summary

Safety and Regulatory Information

Due to its hazardous nature, this compound is subject to strict regulatory controls. Safety data sheets recommend the use of personal protective equipment (PPE) when handling this compound. Proper ventilation and exposure limits are critical in industrial settings.

Regulatory Status

- ECHA Registration : Registered under the European Chemicals Agency (ECHA) with specific guidelines for handling and usage.

- Toxic Substances Control Act (TSCA) : Listed as a hazardous substance in the United States.

Propiedades

IUPAC Name |

1,5-diisocyanatopentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-6-8-4-2-1-3-5-9-7-11/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPJRUKWEPYFJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C=O)CCN=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031491 | |

| Record name | Pentane, 1,5-diisocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4538-42-5 | |

| Record name | Pentamethylene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4538-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 1,5-diisocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Diisocyanatopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.